2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one
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Overview
Description
2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C10H15NO It is a cyclopentenone derivative with a pyrrolidine ring attached to the cyclopentene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C) are usually employed.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include ethanol, methanol, or other polar solvents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one: A closely related compound with similar structural features.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cyclopentenone derivative with different substituents.
Uniqueness
2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is unique due to the presence of both a cyclopentenone and a pyrrolidine ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
3335-02-2 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO/c1-8-9(4-5-10(8)12)11-6-2-3-7-11/h2-7H2,1H3 |
InChI Key |
ZJUWVCPWYGFQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)N2CCCC2 |
Origin of Product |
United States |
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